(S)-(-)-Carbidopa-d5 is a deuterated derivative of Carbidopa, primarily utilized in the treatment of Parkinson's disease. The introduction of deuterium atoms into the Carbidopa molecule modifies its metabolic stability and pharmacokinetics, making it a valuable compound for scientific research. This compound is particularly significant in understanding the metabolic pathways of Carbidopa and evaluating its pharmacokinetic properties in various biological systems.
(S)-(-)-Carbidopa-d5 is classified under stable isotope-labeled compounds, specifically as an enzyme inhibitor. It is used in pharmacological studies to trace the behavior of Carbidopa in biological systems. The compound is commercially available from various suppliers, including BenchChem and LGC Standards, which provide it for analytical testing and research purposes .
The synthesis of (S)-(-)-Carbidopa-d5 typically involves the incorporation of deuterium atoms into the Carbidopa structure. A common method employed is catalytic hydrogenation, where a precursor compound is treated with deuterium gas in the presence of a catalyst, such as palladium on carbon. The reaction conditions are carefully controlled to optimize the incorporation of deuterium into the final product.
The molecular formula of (S)-(-)-Carbidopa-d5 is , with a molecular weight of approximately 231.26 g/mol. The presence of deuterium atoms alters the physical properties compared to its non-deuterated counterpart.
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
The structure features a carboxylic acid group, an amino group, and a substituted aromatic ring, which are critical for its biological activity as an enzyme inhibitor .
(S)-(-)-Carbidopa-d5 can participate in several chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
(S)-(-)-Carbidopa-d5 functions primarily as a decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which catalyzes the conversion of L-DOPA to dopamine. By inhibiting this enzyme, (S)-(-)-Carbidopa-d5 increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in managing Parkinson's disease symptoms.
These properties make (S)-(-)-Carbidopa-d5 suitable for various analytical applications in both research and pharmaceutical development .
(S)-(-)-Carbidopa-d5 has several important applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4